Benzene, 2,4-dibromo-1-(pentyloxy)-
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Overview
Description
Benzene, 2,4-dibromo-1-(pentyloxy)- is an aromatic compound characterized by a benzene ring substituted with two bromine atoms at the 2 and 4 positions and a pentyloxy group at the 1 position. This compound belongs to the class of polysubstituted benzenes, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dibromo-1-(pentyloxy)- typically involves electrophilic aromatic substitution reactions The process begins with the bromination of benzene to introduce bromine atoms at the desired positionsThe reaction conditions often involve the use of bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst for bromination, and sodium pentyloxide (C5H11ONa) for the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Types of Reactions:
Oxidation: Benzene, 2,4-dibromo-1-(pentyloxy)- can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce the pentyloxy group to a simpler alkyl group.
Substitution: The compound can undergo further substitution reactions, where the bromine atoms or the pentyloxy group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogens (Cl2, Br2) for electrophilic substitution are commonly employed.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Debrominated benzene derivatives or alkyl-substituted benzenes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, 2,4-dibromo-1-(pentyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of Benzene, 2,4-dibromo-1-(pentyloxy)- involves its interaction with molecular targets through its functional groups. The bromine atoms and the pentyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The electrophilic nature of the bromine atoms makes the compound reactive towards nucleophiles, while the pentyloxy group can engage in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Benzene, 2,4-dibromo-1-methoxy-: Similar structure but with a methoxy group instead of a pentyloxy group.
Benzene, 2,4-dichloro-1-(pentyloxy)-: Similar structure but with chlorine atoms instead of bromine atoms.
Benzene, 2,4-dibromo-1-(butyloxy)-: Similar structure but with a butyloxy group instead of a pentyloxy group.
Uniqueness: Benzene, 2,4-dibromo-1-(pentyloxy)- is unique due to the presence of both bromine atoms and a pentyloxy group, which confer distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
63076-62-0 |
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Molecular Formula |
C11H14Br2O |
Molecular Weight |
322.04 g/mol |
IUPAC Name |
2,4-dibromo-1-pentoxybenzene |
InChI |
InChI=1S/C11H14Br2O/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
BWTNJRCDYGLTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
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